molecular formula C8H15NO3S B13162432 3-Methoxyspiro[3.3]heptane-1-sulfonamide

3-Methoxyspiro[3.3]heptane-1-sulfonamide

Cat. No.: B13162432
M. Wt: 205.28 g/mol
InChI Key: DEWNILMKVVMUDI-UHFFFAOYSA-N
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Description

3-Methoxyspiro[3.3]heptane-1-sulfonamide is a chemical compound with the molecular formula C₈H₁₅NO₃S and a molecular weight of 205.27 g/mol This compound is characterized by its unique spirocyclic structure, which includes a sulfonamide group and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyspiro[3.3]heptane-1-sulfonamide typically involves the reaction of spirocyclic intermediates with sulfonamide reagents. One common method includes the use of 3-methoxyspiro[3.3]heptane as a starting material, which is then reacted with sulfonamide under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyspiro[3.3]heptane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or strong acids/bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formylspiro[3.3]heptane-1-sulfonamide, while reduction of the sulfonamide group can produce 3-methoxyspiro[3.3]heptane-1-amine.

Scientific Research Applications

3-Methoxyspiro[3.3]heptane-1-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyspiro[33]heptane-1-sulfonamide is unique due to its combination of a spirocyclic structure and a sulfonamide group

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-methoxyspiro[3.3]heptane-3-sulfonamide

InChI

InChI=1S/C8H15NO3S/c1-12-6-5-7(13(9,10)11)8(6)3-2-4-8/h6-7H,2-5H2,1H3,(H2,9,10,11)

InChI Key

DEWNILMKVVMUDI-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C12CCC2)S(=O)(=O)N

Origin of Product

United States

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